Cas no 89708-26-9 ((3aR,4S,4aR,7aR,8R,9aR)-4a,8-dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl (2E)-2-methylbut-2-enoate)

(3aR,4S,4aR,7aR,8R,9aR)-4a,8-dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl (2E)-2-methylbut-2-enoate structure
89708-26-9 structure
Product Name:(3aR,4S,4aR,7aR,8R,9aR)-4a,8-dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl (2E)-2-methylbut-2-enoate
Numero CAS:89708-26-9
MF:C20H24O5
MW:344.401566505432
CID:1943933
PubChem ID:6442202
Update Time:2025-04-21

(3aR,4S,4aR,7aR,8R,9aR)-4a,8-dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl (2E)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3aR,4S,4aR,7aR,8R,9aR)-4a,8-dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl (2E)-2-methylbut-2-enoate
    • [(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate
    • CHEMBL486397
    • 6-O-tigloylhelenalin
    • 6-O-Tiglorylbutyrylhelenalin
    • AKOS040734131
    • 89708-26-9
    • Helenalin tiglate
    • Inchi: 1S/C20H24O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11,13-14,16-17H,4,9H2,1-3,5H3/b10-6+/t11-,13+,14-,16-,17+,20+/m1/s1
    • Chiave InChI: IRVAQGHUDIVGEA-UZYNNVTJSA-N
    • Sorrisi: O1C(C(=C)[C@@H]2[C@H]1C[C@@H](C)[C@@H]1C=CC([C@@]1(C)[C@H]2OC(/C(=C/C)/C)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 344.162374
  • Massa monoisotopica: 344.162374
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 716
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.7
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.19
  • Punto di ebollizione: 503.4°C at 760 mmHg
  • Punto di infiammabilità: 220.8°C
  • Indice di rifrazione: 1.544

(3aR,4S,4aR,7aR,8R,9aR)-4a,8-dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl (2E)-2-methylbut-2-enoate Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.